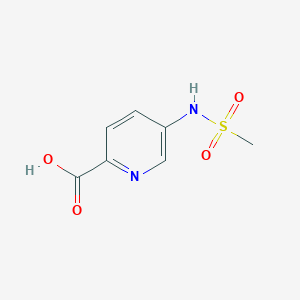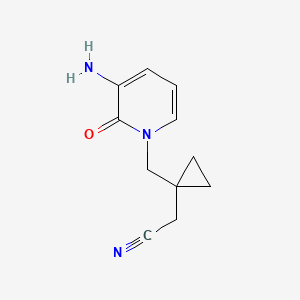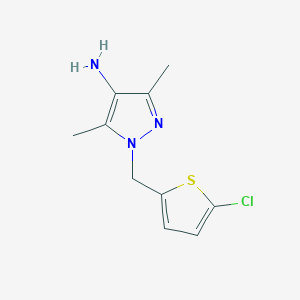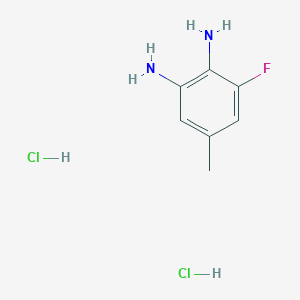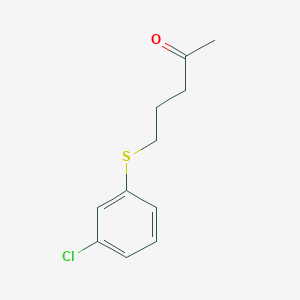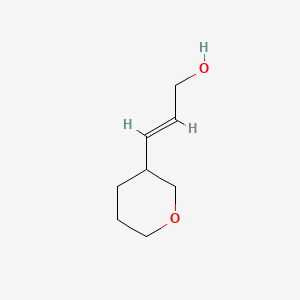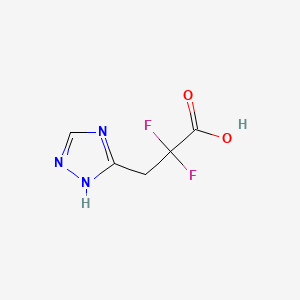
2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a fluorinated organic compound that contains both fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the triazole ring into the propanoic acid backbone. One common method involves the reaction of a difluorinated precursor with a triazole derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atoms and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: It can be used in the development of new materials with unique properties, such as increased thermal stability or enhanced electronic characteristics.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and triazole ring can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a triazole ring, making it structurally similar.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the triazole ring on the propanoic acid backbone. This unique structure can lead to distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C5H5F2N3O2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-3-8-2-9-10-3/h2H,1H2,(H,11,12)(H,8,9,10) |
InChI Key |
HJLPQBNCRVWEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






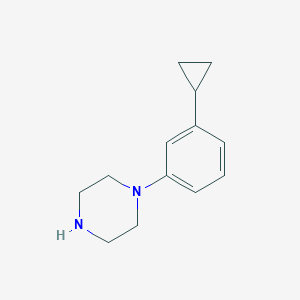
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
